Methyl 3-bromo-4-methoxy-5-methylbenzoate
Description
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
methyl 3-bromo-4-methoxy-5-methylbenzoate |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-7(10(12)14-3)5-8(11)9(6)13-2/h4-5H,1-3H3 |
InChI Key |
WJQRGRCADIFANB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-methoxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methoxy-5-methylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-methoxy-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of methyl 3-methoxy-4-methoxy-5-methylbenzoate.
Oxidation: Formation of 3-bromo-4-methoxy-5-methylbenzoic acid.
Reduction: Formation of 3-bromo-4-methoxy-5-methylbenzyl alcohol.
Scientific Research Applications
Methyl 3-bromo-4-methoxy-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-methoxy-5-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Methyl 3-bromo-4-chloro-5-fluorobenzoate (CAS: 1160574-62-8)
- Molecular Formula : C₈H₅BrClFO₂
- Molecular Weight : 267.48 g/mol
- Substituents : Bromo (C3), chloro (C4), fluoro (C5).
- Key Differences :
- Replaces the methoxy and methyl groups in the main compound with halogens (Cl, F), increasing electronegativity and altering reactivity in nucleophilic aromatic substitution.
- Lower molecular weight (267.48 vs. ~285.1 for the main compound) due to fewer carbon atoms.
- Enhanced stability under acidic conditions due to electron-withdrawing halogens .
Methyl 3-bromo-5-methylbenzoate (CAS: 1016163-89-5)
- Molecular Formula : C₉H₉BrO₂
- Substituents : Bromo (C3), methyl (C5).
- Key Differences: Lacks the 4-methoxy group, reducing electron-donating effects and decreasing activation toward electrophilic substitution.
Functional Group Variations
3-Bromo-5-hydroxy-4-methoxybenzoic Acid (CAS: 256519-02-5)
- Molecular Formula : C₈H₇BrO₄
- Substituents : Bromo (C3), hydroxy (C5), methoxy (C4).
- Key Differences :
Methyl 3-bromo-5-methylisoxazole-4-carboxylate (CAS: 188686-98-8)
Positional Isomers
Methyl 5-bromo-4-fluoro-2-methoxybenzoate (CAS: 1193162-25-2)
- Substituents : Bromo (C5), fluoro (C4), methoxy (C2).
- Key Differences :
Data Tables
Table 1. Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |
|---|---|---|---|---|
| Methyl 3-bromo-4-methoxy-5-methylbenzoate | C₁₀H₁₁BrO₃ | ~285.1 | Br (C3), OMe (C4), Me (C5) | Moderate electrophilic substitution |
| Methyl 3-bromo-4-chloro-5-fluorobenzoate | C₈H₅BrClFO₂ | 267.48 | Br (C3), Cl (C4), F (C5) | High halogen-directed reactivity |
| Methyl 3-bromo-5-methylbenzoate | C₉H₉BrO₂ | 229.07 | Br (C3), Me (C5) | Enhanced solubility in hydrocarbons |
| 3-Bromo-5-hydroxy-4-methoxybenzoic acid | C₈H₇BrO₄ | 255.04 | Br (C3), OH (C5), OMe (C4) | High acidity, polar solvent affinity |
Table 2. Key Physical Properties (Inferred from Structural Analogues)
| Compound Name | Boiling Point (°C) | Melting Point (°C) | Solubility Trends |
|---|---|---|---|
| This compound | ~250–270 | ~80–90 | Moderate in DMSO, low in water |
| Methyl 3-bromo-4-chloro-5-fluorobenzoate | ~220–240 | ~60–70 | High in dichloromethane |
| Methyl 3-bromo-5-methylbenzoate | ~200–220 | ~50–60 | High in ethyl acetate |
Q & A
Q. What are the optimal synthetic routes for Methyl 3-bromo-4-methoxy-5-methylbenzoate, and how can yield and purity be maximized?
Methodological Answer: Synthesis typically involves sequential functionalization of a benzoate precursor. Key steps include:
- Bromination : Electrophilic aromatic substitution (EAS) using Br₂ in the presence of FeBr₃ as a catalyst under anhydrous conditions (0–5°C) to ensure regioselectivity at the meta position .
- Methoxylation : Introduction of the methoxy group via nucleophilic substitution or copper-mediated coupling reactions .
- Purification : Column chromatography (hexane:ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Yield optimization requires strict temperature control and inert atmospheres (e.g., N₂) to prevent side reactions .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR to confirm substituent positions. The bromine atom induces deshielding in adjacent protons (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 289.0 for C₁₀H₁₀BrO₃) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How does solvent polarity affect the reactivity of this compound in substitution reactions?
Methodological Answer:
- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution (SₙAr) by stabilizing transition states. For example, reactions with amines proceed efficiently in DMF at 80°C .
- Non-polar solvents (e.g., toluene) favor electrophilic pathways, such as Friedel-Crafts alkylation, due to reduced solvation of electrophiles .
Advanced Research Questions
Q. What factors govern regioselectivity in cross-coupling reactions involving this compound?
Methodological Answer: Regioselectivity is influenced by:
- Steric hindrance : The methyl group at position 5 directs coupling partners (e.g., Suzuki-Miyaura catalysts) to the less hindered bromine site .
- Electronic effects : The methoxy group’s electron-donating nature activates the aromatic ring for meta-directed reactions. Computational studies (DFT) predict charge distribution and reactive sites .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
Methodological Answer:
- Variable Temperature NMR : Resolve dynamic rotational isomers by acquiring spectra at –40°C to slow bond rotation .
- 2D NMR (COSY, NOESY) : Identify coupling partners and spatial proximity of substituents to assign ambiguous peaks .
- Isotopic Labeling : Use ²H or ¹³C-labeled analogs to trace signal origins in complex mixtures .
Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies : Molecular docking (AutoDock Vina) reveals affinity for hydrophobic pockets in enzymes like cytochrome P450. The bromine atom acts as a hydrogen-bond acceptor, while the methoxy group enhances lipophilicity .
- Enzyme Assays : Competitive inhibition assays (IC₅₀) quantify binding potency. For example, IC₅₀ values <10 µM suggest strong inhibition of oxidoreductases .
Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?
Methodological Answer:
-
Comparative Analysis :
Analog Substituent Modifications Key Differences Methyl 3-bromo-5-ethyl-2-fluorobenzoate Ethyl (C₂H₅), fluorine (F) Higher lipophilicity; altered metabolic stability Methyl 2-bromo-5-iodo-4-methoxybenzoate Iodine (I) at position 5 Enhanced halogen bonding in crystal packing Ethyl 4-amino-3-bromo-5-methylbenzoate Amino group (NH₂) Increased nucleophilicity for peptide coupling -
SAR Studies : Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity with antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
